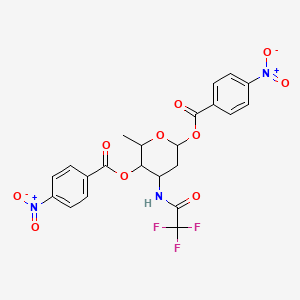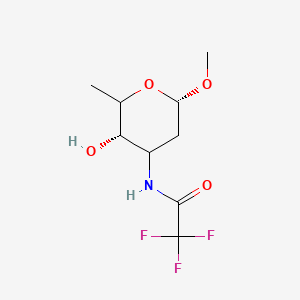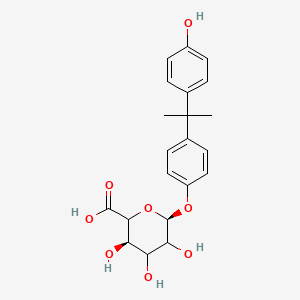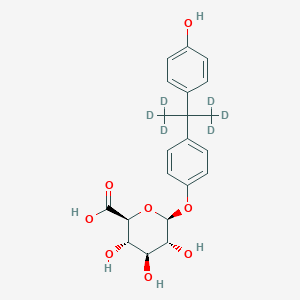![molecular formula C₂₃H₁₇D₆ClFNO₅ B1141234 6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid CAS No. 1131640-69-1](/img/structure/B1141234.png)
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid
描述
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid is a deuterated form of Elvitegravir, an antiretroviral agent used in combination with other antiretrovirals for the treatment of HIV-1 infection. Elvitegravir is a human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor, which prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and the propagation of the viral infection .
准备方法
The preparation of 6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid involves the synthesis of Elvitegravir followed by the incorporation of deuterium atoms. The synthetic route for Elvitegravir typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods for this compound are similar to those of Elvitegravir, with additional steps to introduce deuterium atoms. These steps often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
化学反应分析
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acidic (1N HCl), basic (1N NaOH), and oxidative (5% H2O2) stress conditions. The major products formed from these reactions are typically process-related impurities, which can be identified and characterized using techniques such as ESI–LC–MS and NMR .
科学研究应用
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods, including HPLC and LC–MS/MS, to ensure accurate and reliable data analysis. In biology and medicine, this compound is used in pharmacokinetic studies to investigate the metabolism and biotransformation of Elvitegravir. It is also used in drug-drug interaction studies to evaluate the effects of co-administered drugs on the pharmacokinetics of Elvitegravir .
作用机制
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid exerts its effects by inhibiting the HIV-1 integrase enzyme, which is essential for viral replication. Integrase facilitates the integration of viral DNA into the host cell genome, a critical step in the HIV life cycle. By inhibiting integrase, this compound prevents the formation of the HIV-1 provirus and the subsequent propagation of the viral infection. The molecular targets and pathways involved in this mechanism include the integrase enzyme and the integration process of viral DNA into the host genome .
相似化合物的比较
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid is part of a class of antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs). Similar compounds in this class include Raltegravir, Dolutegravir, Bictegravir, and Cabotegravir. Compared to these compounds, this compound has unique properties due to its deuterated form, which can provide advantages in pharmacokinetic studies by reducing metabolic degradation and improving the stability of the compound. Each of these INSTIs has its own pharmacokinetic and pharmacodynamic profiles, safety, and efficacy, which contribute to their use in different clinical settings .
属性
IUPAC Name |
6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/i3D3,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZYLCPPVHEVSV-KGFHUCQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1CC3=C(C(=CC=C3)Cl)F)C(=O)C(=CN2C(C(C)C)C([2H])([2H])O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)
![[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate](/img/structure/B1141155.png)

![N-[(3S,6R)-3,6-dihydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1141158.png)





![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)



